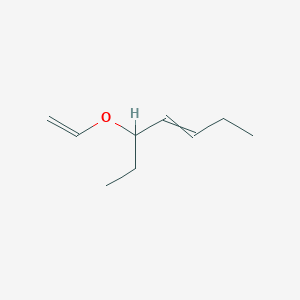
5-(Ethenyloxy)hept-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethenyloxy)hept-3-ene is an organic compound characterized by the presence of an ethenyloxy group attached to a hept-3-ene backbone This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethenyloxy)hept-3-ene can be achieved through several methods. One common approach involves the reaction of hept-3-ene with ethenol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the compound from any by-products or impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethenyloxy)hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The ethenyloxy group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Various nucleophiles, such as halides or amines, can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a diverse array of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Ethenyloxy)hept-3-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(Ethenyloxy)hept-3-ene involves its interaction with specific molecular targets and pathways. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hept-3-ene: A simple alkene with a similar backbone but lacking the ethenyloxy group.
5-(Methoxy)hept-3-ene: A compound with a methoxy group instead of an ethenyloxy group.
5-(Ethenyloxy)hex-3-ene: A shorter-chain analogue with similar functional groups.
Uniqueness
5-(Ethenyloxy)hept-3-ene is unique due to the presence of the ethenyloxy group, which imparts distinct reactivity and potential applications. This functional group allows for a broader range of chemical modifications and interactions compared to its simpler analogues.
Eigenschaften
CAS-Nummer |
90363-14-7 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
5-ethenoxyhept-3-ene |
InChI |
InChI=1S/C9H16O/c1-4-7-8-9(5-2)10-6-3/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
PGPXSPCSXBRFNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC(CC)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


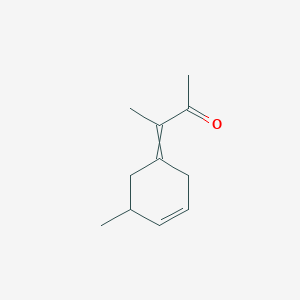
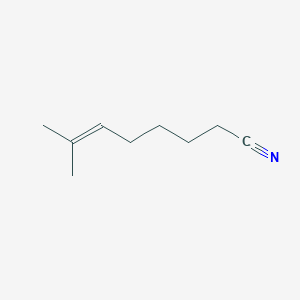
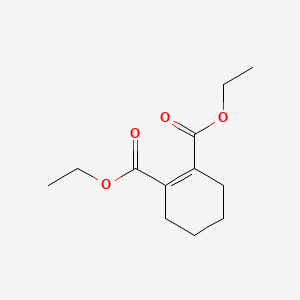
![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)

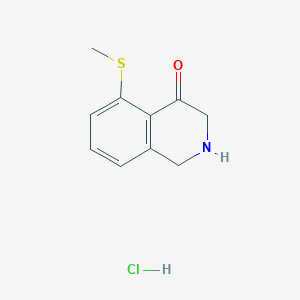
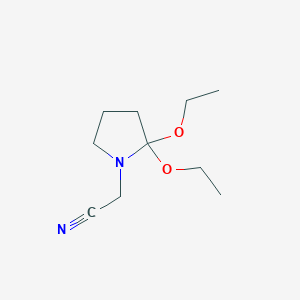
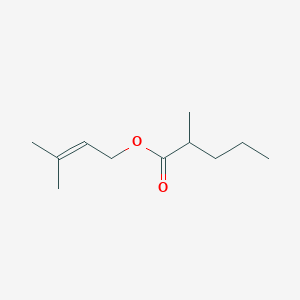


![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)
![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
